6-Chlorohexanoyl chloride

Description

The exact mass of the compound 6-Chlorohexanoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Chlorohexanoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chlorohexanoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

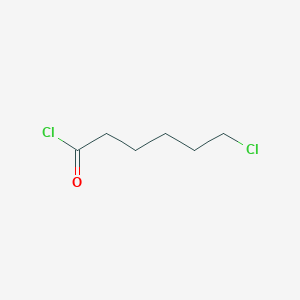

Structure

3D Structure

Properties

IUPAC Name |

6-chlorohexanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2O/c7-5-3-1-2-4-6(8)9/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZILXAPNPKMOSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)Cl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172950 | |

| Record name | 6-Chlorohexanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19347-73-0 | |

| Record name | 6-Chlorohexanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19347-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chlorohexanoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019347730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chlorohexanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chlorohexanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chlorohexanoyl Chloride: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of 6-chlorohexanoyl chloride (CAS No. 19347-73-0), a bifunctional reagent of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its core chemical properties, synthetic methodologies, characteristic reactivity, and key applications, offering field-proven insights beyond standard textbook descriptions.

Introduction: A Versatile Bifunctional Building Block

6-Chlorohexanoyl chloride is a linear aliphatic acyl chloride containing six carbon atoms. Its chemical significance stems from its bifunctional nature, possessing two distinct reactive sites: a highly electrophilic acyl chloride group at one end and a nucleophilically susceptible primary alkyl chloride at the other. This unique structure allows for sequential, orthogonal chemical modifications, making it an invaluable linker and intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. Its ability to connect different molecular fragments with a flexible hexanoyl chain is a key driver of its utility.

Physicochemical and Spectroscopic Profile

The physical properties of 6-chlorohexanoyl chloride are critical for its handling, purification, and use in reactions. The data presented below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 19347-73-0 | [1][2] |

| Molecular Formula | C₆H₁₀Cl₂O | [1][2] |

| Molecular Weight | 169.05 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | ~1.400 g/mL at 25 °C | [4] |

| Boiling Point | ~90 °C at 7 mmHg | [5] |

| Refractive Index | n20/D ~1.4640 | [4] |

| Flash Point | 110 °C (230 °F) - closed cup | [4] |

| Solubility | Soluble in common aprotic organic solvents (e.g., DCM, THF, diethyl ether). Reacts with protic solvents (water, alcohols, amines). | General Knowledge |

Spectroscopic Hallmarks:

-

Infrared (IR) Spectroscopy: A prominent and sharp carbonyl (C=O) stretching band is expected around 1800 cm⁻¹, characteristic of an acyl chloride.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Protons alpha to the carbonyl group (C2) and alpha to the alkyl chloride (C6) will appear as distinct triplets at approximately 2.9 ppm and 3.5 ppm, respectively. The remaining methylene protons will form complex multiplets in the 1.4-1.9 ppm range.

-

¹³C NMR: The carbonyl carbon will exhibit a signal in the downfield region (~172 ppm). Carbons attached to the chlorine atoms (C1 and C6) will also be distinct, with the remaining aliphatic carbons appearing in the 23-32 ppm range.

-

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks).[6]

Synthesis and Purification: A Validated Protocol

The most reliable and common laboratory synthesis of 6-chlorohexanoyl chloride involves the chlorination of its corresponding carboxylic acid, 6-chlorohexanoic acid. Thionyl chloride (SOCl₂) is the reagent of choice due to its high efficiency and the convenient removal of byproducts.

Mechanistic Rationale

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a classic nucleophilic acyl substitution.[7][8] The causality is as follows:

-

Activation: The carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride.

-

Intermediate Formation: This forms a highly reactive acyl chlorosulfite intermediate, converting the hydroxyl group into an excellent leaving group.[8]

-

Nucleophilic Attack: A chloride ion (from SOCl₂ or liberated in situ) attacks the electrophilic carbonyl carbon.

-

Irreversible Collapse: The tetrahedral intermediate collapses, eliminating sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gases.[8] This evolution of gaseous byproducts drives the reaction to completion according to Le Châtelier's principle, making it a high-yielding, self-validating system.

An alternative industrial synthesis involves the reaction of ε-caprolactone with phosgene and hydrogen chloride at high temperatures.[9]

Visualized Synthesis Workflow

Caption: Workflow for the synthesis of 6-chlorohexanoyl chloride.

Step-by-Step Laboratory Protocol

This protocol describes the synthesis from 6-chlorohexanoic acid. All operations must be performed in a certified fume hood due to the corrosive and toxic nature of the reagents and byproducts.

-

Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Attach a gas trap (e.g., a drying tube with calcium chloride followed by a bubbler with sodium hydroxide solution) to the top of the condenser to neutralize the HCl and SO₂ gases produced.

-

Charging Reagents: Charge the flask with 6-chlorohexanoic acid (1.0 eq). Under an inert atmosphere (N₂ or Ar), slowly add thionyl chloride (SOCl₂, ~2.0 eq) to the flask at room temperature. Causality: Using an excess of SOCl₂ ensures complete conversion of the carboxylic acid and can serve as the reaction solvent.

-

Reaction: Heat the mixture to reflux (typically ~80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation at atmospheric pressure or, more commonly, by rotary evaporation. Trustworthiness: Complete removal of SOCl₂ is crucial as it can co-distill with the product if not removed effectively.

-

Purification: Purify the resulting crude oil by fractional distillation under reduced pressure (vacuum distillation). Collect the fraction boiling at the appropriate temperature (~90 °C at 7 mmHg) to yield pure 6-chlorohexanoyl chloride.[5]

Chemical Reactivity: A Tale of Two Electrophiles

The utility of 6-chlorohexanoyl chloride lies in the differential reactivity of its two electrophilic centers. The acyl chloride is significantly more reactive than the alkyl chloride, allowing for selective transformations.

Reactions at the Acyl Chloride Terminus

The carbonyl carbon of the acyl chloride is highly electrophilic and readily undergoes nucleophilic acyl substitution .

-

Amide Bond Formation: This is one of its most critical applications in drug discovery. It reacts rapidly with primary or secondary amines to form stable amide bonds. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.

Caption: Mechanism of amide formation.

-

Esterification: Reaction with alcohols yields the corresponding esters. These reactions are often slower than amidation and may require a catalyst like pyridine or DMAP.

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), 6-chlorohexanoyl chloride can acylate aromatic rings.[10][11] This reaction is fundamental for creating aryl ketones, which are common pharmacophores. The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.[11][12] The alkyl chloride at the other end typically remains intact under these conditions.

Caption: Friedel-Crafts acylation pathway.

Reactions at the Alkyl Chloride Terminus

The primary alkyl chloride is a moderately good electrophile for Sɴ2 reactions. This site can be targeted after the acyl chloride has been derivatized. Common nucleophiles include:

-

Azides (e.g., NaN₃) to introduce an azido group, which can be further reduced to an amine or used in click chemistry.

-

Amines, to form secondary or tertiary amines.

-

Thiolates, to form thioethers.

-

Cyanide, for chain extension.

This sequential reactivity allows 6-chlorohexanoyl chloride to act as a heterobifunctional linker, connecting two different molecular entities.

Applications in Drug Development and Materials Science

The dual reactivity of 6-chlorohexanoyl chloride makes it a valuable tool for medicinal chemists and material scientists.

-

Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds. For example, it is used in preparing precursors for synthesizing 2-alkyl-substituted lactones and ketone analogs of complex benzisothiazole derivatives.[5][13]

-

Chemical Probes and Linkers: Its defined length and reactive ends make it an ideal scaffold for creating chemical probes, cross-linkers, or linkers for Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

-

Polymer and Materials Science: The precursor, 6-chlorohexanoic acid, is noted for its use in modifying polymers and synthesizing liquid crystals.[14] By extension, 6-chlorohexanoyl chloride can be used to graft functional side chains onto polymers containing hydroxyl or amine groups, thereby tuning the material's properties.

Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that rigorous safety protocols are non-negotiable when working with this compound.

-

Primary Hazards: 6-Chlorohexanoyl chloride is corrosive and causes severe skin burns and eye damage (H314).[2][4] It reacts with moisture, releasing corrosive HCl gas, and may react violently with water (EUH014).[4]

-

GHS Classification:

-

Pictogram: GHS05 (Corrosion).[4]

-

Signal Word: Danger.[4]

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.[2][4]

-

Precautionary Statements: P280 (Wear protective gloves/clothing/eye protection/face protection), P303+P361+P353 (IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[15]

-

-

Handling: Always handle in a chemical fume hood. Ensure all glassware is dry. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (N₂ or Ar). Keep away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[16]

Conclusion

6-Chlorohexanoyl chloride is more than just a simple acyl chloride; it is a strategic bifunctional tool for complex molecular construction. Its well-differentiated reactive sites—a highly reactive acyl chloride and a moderately reactive alkyl chloride—provide chemists with a reliable handle for sequential functionalization. Understanding its properties, synthetic pathways, and reactivity profile is essential for leveraging its full potential in the rational design of novel pharmaceuticals, advanced materials, and sophisticated chemical probes.

References

-

PrepChem. Synthesis of 6-chlorohexanoyl chloride. PrepChem.com. [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]

-

PubChem. 6-Chlorohexanoyl chloride | C6H10Cl2O | CID 88014. National Center for Biotechnology Information. [Link]

-

Cheméo. 6-Chlorohexanoyl chloride. Cheméo. [Link]

-

Chemguide. converting carboxylic acids into acyl chlorides (acid chlorides). Chemguide. [Link]

-

Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. Organic-Chemistry.org. [Link]

-

OrgoSolver. Carboxylic Acid → Acid Chloride with SOCl₂. OrgoSolver. [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

-

Guangzhou Weibo Technology Co., Ltd. 19347-73-0, 6-chlorohexanoyl chloride. Chem-Web. [Link]

-

NIST. 6-Chlorohexanoyl chloride. NIST WebBook, SRD 69. [Link]

-

Chongqing Chemdad Co., Ltd. 6-CHLOROHEXANOYL CHLORIDE. Chemdad. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Organic-Chemistry.org. [Link]

-

Wikipedia. Friedel–Crafts reaction. Wikipedia. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 6-Chlorohexanoyl chloride | C6H10Cl2O | CID 88014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Chlorohexanoic acid | 4224-62-8 [amp.chemicalbook.com]

- 4. 6-Chlorohexanoyl chloride 96 19347-73-0 [sigmaaldrich.com]

- 5. 6-CHLOROHEXANOYL CHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 6-Chlorohexanoyl chloride [webbook.nist.gov]

- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 8. orgosolver.com [orgosolver.com]

- 9. prepchem.com [prepchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Friedel–Crafts Acylation [sigmaaldrich.com]

- 12. Friedel-Crafts Acylation [organic-chemistry.org]

- 13. 19347-73-0,6-氯己酰氯,6-Chlorohexanoyl chloride [weibochem.com]

- 14. Buy 6-Chlorohexanoic acid | 4224-62-8 [smolecule.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-Chlorohexanoyl Chloride (CAS No. 19347-73-0)

Introduction

6-Chlorohexanoyl chloride, identified by the CAS number 19347-73-0, is a bifunctional acyl chloride of significant interest to the scientific community, particularly those engaged in pharmaceutical research and development.[1][2] This linear aliphatic compound possesses two distinct reactive sites: a highly electrophilic acyl chloride group and a terminal primary alkyl chloride. This dual reactivity makes it a versatile building block and a valuable linker molecule in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[3] This guide provides a comprehensive overview of 6-chlorohexanoyl chloride, covering its physicochemical properties, synthesis, reactivity, key applications, and safety protocols, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in research and development. The key properties of 6-chlorohexanoyl chloride are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 19347-73-0 | [1][2] |

| Molecular Formula | C₆H₁₀Cl₂O | [1][2] |

| Molecular Weight | 169.05 g/mol | [1][4] |

| IUPAC Name | 6-chlorohexanoyl chloride | [1] |

| Appearance | Liquid | [3] |

| Density | 1.400 g/mL at 25 °C (lit.) | [3] |

| Boiling Point | 90 °C at 7 mmHg | [3] |

| Refractive Index | n20/D 1.4640 (lit.) | [3] |

| Flash Point | >110 °C (>230 °F) | [3] |

| InChIKey | WZILXAPNPKMOSA-UHFFFAOYSA-N | [1][4] |

| SMILES | C(CCC(=O)Cl)CCCl | [1] |

Synthesis and Purification

The synthesis of 6-chlorohexanoyl chloride is most commonly achieved through the ring-opening of ε-caprolactone. A detailed experimental protocol based on established literature is provided below.

Experimental Protocol: Synthesis from ε-Caprolactone[5]

Materials:

-

ε-Caprolactone

-

Phosgene (COCl₂)

-

Hydrogen chloride (HCl)

-

N,N-dimethylpiperidinium chloride (catalyst)

-

Nitrogen gas (for purging)

-

Stirred reactor suitable for handling corrosive gases at high temperatures

Procedure:

-

Charge the stirred reactor with 456 parts of ε-caprolactone and 9 parts of N,N-dimethylpiperidinium chloride.

-

Heat the mixture to 170-175 °C.

-

Over a period of 7 hours, pass 380 parts of phosgene and 70 parts of hydrogen chloride into the reaction mixture.

-

Maintain the reaction mixture at this temperature for an additional hour after the gas introduction is complete.

-

Purge the reactor with nitrogen gas to remove any residual phosgene and hydrogen chloride.

-

The crude product is then purified by distillation under reduced pressure to yield 6-chlorohexanoyl chloride.

This process typically results in a conversion of approximately 81% and a yield of 77.3% based on the amount of lactone used.[5]

Purification

For most applications, particularly in pharmaceutical synthesis, high purity of 6-chlorohexanoyl chloride is essential. The primary method for purification is fractional distillation under reduced pressure.[5][6]

General Protocol for Fractional Distillation:

-

Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is dry.

-

Charge the distillation flask with the crude 6-chlorohexanoyl chloride.

-

Slowly reduce the pressure to the desired level (e.g., 7 mmHg).

-

Gradually heat the distillation flask.

-

Collect the fraction that distills at the appropriate boiling point (approximately 90 °C at 7 mmHg).[3] Discard any initial lower-boiling fractions and monitor the purity of the collected fractions by a suitable analytical method such as Gas Chromatography (GC).

Spectroscopic Characterization

The identity and purity of 6-chlorohexanoyl chloride can be confirmed using standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic signals for the methylene groups of the hexanoyl chain. The protons alpha to the acyl chloride (C2) will be the most deshielded, followed by the protons alpha to the alkyl chloride (C6). The remaining methylene groups (C3, C4, C5) will appear as complex multiplets in the aliphatic region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a highly deshielded signal for the carbonyl carbon of the acyl chloride. The carbons attached to the chlorine atoms (C1 and C6) will also be deshielded compared to the other methylene carbons in the chain.

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the C=O stretch of the acyl chloride functional group, typically in the range of 1780-1815 cm⁻¹. The C-Cl stretching vibrations will appear in the fingerprint region.[7]

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine and the cleavage of the acyl group. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be evident in the molecular ion and chlorine-containing fragments.[7]

Chemical Reactivity and Mechanisms

The synthetic utility of 6-chlorohexanoyl chloride stems from its two distinct electrophilic centers. The reactivity of the acyl chloride is significantly greater than that of the alkyl chloride, allowing for selective reactions.

Nucleophilic Acyl Substitution

The carbonyl carbon of the acyl chloride is highly electrophilic and readily attacked by a wide range of nucleophiles in a nucleophilic acyl substitution reaction. This two-step addition-elimination mechanism is a cornerstone of its chemistry.

Caption: General mechanism of nucleophilic acyl substitution.

Common nucleophiles include:

-

Water: Hydrolysis to form 6-chlorohexanoic acid.

-

Alcohols: Esterification to form 6-chloroheaxanoate esters.

-

Amines: Amidation to form N-substituted 6-chlorohexanamides.

-

Carboxylates: Formation of anhydrides.

These reactions are typically rapid and often exothermic.

Nucleophilic Substitution at the Alkyl Chloride

The terminal alkyl chloride is susceptible to Sₙ2 reactions with strong nucleophiles. This reaction is generally slower than the reaction at the acyl chloride and often requires more forcing conditions (e.g., elevated temperatures). This differential reactivity allows for a stepwise functionalization of the molecule. For instance, the acyl chloride can be reacted first, and the resulting product can then be subjected to a second nucleophilic substitution at the alkyl chloride position.

Applications in Research and Drug Development

6-Chlorohexanoyl chloride is a valuable tool for medicinal chemists and drug development professionals. Its bifunctional nature allows for its use as a linker to connect two different molecular entities or as a building block for the synthesis of heterocyclic systems.

Role as a Bifunctional Linker

In the field of drug development, particularly for antibody-drug conjugates (ADCs), linkers play a crucial role in connecting the antibody to the cytotoxic payload.[][9][10] The six-carbon chain of 6-chlorohexanoyl chloride provides spatial separation between the two conjugated molecules, which can be critical for maintaining the biological activity of both.

The following workflow illustrates the conceptual use of 6-chlorohexanoyl chloride as a linker.

Caption: Workflow for using 6-chlorohexanoyl chloride as a linker.

Intermediate in Pharmaceutical Synthesis

6-Chlorohexanoyl chloride is a known intermediate in the synthesis of various pharmaceutical compounds. One notable example is its use in the synthesis of precursors to the anticoagulant drug Apixaban.[11][12][13][14] It has also been used in the preparation of:

-

tert-butyl-N-(2-(6-chlorovaleryl)phenyl)carbamate, an intermediate for synthesizing a ketone analog of a benzisothiazolyl-piperazinyl-butyl-benzamide hydrochloride.[3]

-

(S)-(-)-6-chlorohexanoic acid (2-methoxymethylpyrrolidin-1-yl)amide, a precursor for synthesizing 2-alkyl-substituted lactones.[3]

-

New cryptands with hydroxamate moieties capable of binding with tribasic cations.[3]

Safety and Handling

6-Chlorohexanoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.[1] The following table summarizes the key safety information.

| Hazard Category | Description | Precautionary Measures |

| GHS Pictograms | GHS05 | |

| Signal Word | Danger | |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[1] Reacts violently with water. | |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated fume hood. | P280 |

| Handling | Keep away from moisture. Handle under an inert atmosphere (e.g., nitrogen or argon). Avoid inhalation of vapors. | P232 (Protect from moisture) |

| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. | P305+P351+P338 |

| First Aid (Skin) | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. | P303+P361+P353 |

| Storage | Store in a dry, well-ventilated place. Keep container tightly closed. Store locked up. | P405 |

| Disposal | Dispose of contents/container in accordance with local/regional/national/international regulations. | P501 |

Comparative Analysis: 6-Chlorohexanoyl Chloride vs. 6-Bromohexanoyl Chloride

In many applications, 6-bromohexanoyl chloride (CAS No. 22809-37-6) can be used as an alternative to 6-chlorohexanoyl chloride.[15][16] The choice between the two often depends on the specific requirements of the reaction.

| Feature | 6-Chlorohexanoyl Chloride | 6-Bromohexanoyl Chloride |

| Reactivity of Alkyl Halide | Lower | Higher (Bromide is a better leaving group than chloride) |

| Cost & Availability | Generally more cost-effective and readily available. | Can be more expensive. |

| Selectivity | The lower reactivity of the alkyl chloride can offer better selectivity in stepwise reactions. | The higher reactivity of the alkyl bromide may be advantageous for difficult nucleophilic substitutions but can lead to lower selectivity. |

| Applications | Widely used in various syntheses, including as a pharmaceutical intermediate.[3][11] | Also used as a synthetic intermediate and in bioconjugation.[17][18] |

For reactions where the alkyl halide needs to be displaced under mild conditions, the bromo derivative may be preferred. However, for cost-sensitive processes or when greater control over stepwise reactions is needed, the chloro analog is an excellent choice.

Conclusion

6-Chlorohexanoyl chloride is a highly valuable and versatile bifunctional reagent for chemical synthesis. Its differential reactivity, coupled with its role as a flexible six-carbon linker, makes it an indispensable tool for researchers and scientists in the pharmaceutical industry and other areas of chemical research. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is crucial for its safe and effective use in the laboratory.

References

-

PubChem. 6-Chlorohexanoyl chloride. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of 6-chlorohexanoyl chloride. [Link]

-

NIST. 6-Chlorohexanoyl chloride. NIST Chemistry WebBook. [Link]

-

PubChem. 6-Chloro-2-hexenoyl chloride. National Center for Biotechnology Information. [Link]

-

PubChem. Hexanoyl chloride. National Center for Biotechnology Information. [Link]

-

ResearchGate. A practical synthesis for the key intermediate of apixaban. [Link]

-

ARKAT USA, Inc. An alternative synthetic strategy to construct apixaban analogues. [Link]

- Google Patents.

-

Quick Company. Novel Process For The Preparation Of Apixaban And Intermediates. [Link]

-

Cheméo. 6-Chlorohexanoyl chloride. [Link]

- Google Patents.

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

J&K Scientific. 6-Bromohexanoyl chloride. [Link]

-

NJ Bio, Inc. Linkers for ADCs. [Link]

-

National Center for Biotechnology Information. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. [Link]

-

PubChemLite. 6-chlorohexanoyl chloride (C6H10Cl2O). [Link]

-

LookChem. General procedures for the purification of Acid chlorides. [Link]

- Google Patents. Method for purifying acid chlorides.

-

WuXi XDC. Novel Conjugation and Payload-Linker Technologies for Next Generation ADCs. [Link]

- Google Patents.

-

Organic Syntheses. geranyl chloride. [Link]

-

YouTube. Activation of Alcohols: Reactions with SOCl2. [Link]

-

CAS. 6-Bromohexanoyl chloride. CAS Common Chemistry. [Link]

Sources

- 1. 6-Chlorohexanoyl chloride | C6H10Cl2O | CID 88014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 6-氯己酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemeo.com [chemeo.com]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 6-Chlorohexanoyl chloride [webbook.nist.gov]

- 9. njbio.com [njbio.com]

- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arkat-usa.org [arkat-usa.org]

- 12. US20160280646A1 - Novel method for synthesizing key intermediate of apixaban - Google Patents [patents.google.com]

- 13. Novel Process For The Preparation Of Apixaban And Intermediates [quickcompany.in]

- 14. CN113264870A - Preparation method of Apixaban intermediate suitable for industrial production - Google Patents [patents.google.com]

- 15. 6-Bromohexanoyl chloride(22809-37-6) 1H NMR spectrum [chemicalbook.com]

- 16. CAS Common Chemistry [commonchemistry.cas.org]

- 17. jk-sci.com [jk-sci.com]

- 18. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Molecular Structure and Utility of 6-Chlorohexanoyl Chloride

Preamble: The Bifunctional Architect

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for molecular scaffolds that offer both reactivity and precision is paramount. 6-Chlorohexanoyl chloride emerges as a quintessential example of a bifunctional reagent, a molecular architect capable of bridging distinct chemical entities. Its structure is deceptively simple: a six-carbon aliphatic chain terminated by two distinct and highly useful functional groups—an alkyl chloride at one end and a hyper-reactive acyl chloride at the other. This duality is not a redundancy but a design feature, enabling sequential, orthogonal reactions that are fundamental to the construction of complex molecular frameworks, from novel polymers to targeted therapeutic agents. This guide provides an in-depth exploration of the molecular structure of 6-chlorohexanoyl chloride, elucidating how its architecture dictates its reactivity and utility. We will dissect its spectroscopic signature, explore its synthesis and core reactions, and provide field-proven protocols for its application, offering researchers a comprehensive understanding of this versatile synthetic tool.

Section 1: Core Molecular Profile and Physicochemical Properties

6-Chlorohexanoyl chloride is a colorless to pale yellow liquid characterized by the presence of two electrophilic centers. The acyl chloride is the more reactive site, susceptible to rapid nucleophilic attack, while the primary alkyl chloride provides a less reactive handle for subsequent substitution reactions, typically via SN2 mechanisms. This differential reactivity is the cornerstone of its synthetic value.

| Identifier | Value | Reference |

| IUPAC Name | 6-chlorohexanoyl chloride | [1] |

| CAS Number | 19347-73-0 | [1] |

| Molecular Formula | C₆H₁₀Cl₂O | [1] |

| Molecular Weight | 169.05 g/mol | [1][2] |

| SMILES | C(CCC(=O)Cl)CCCl | [1] |

| InChI Key | WZILXAPNPKMOSA-UHFFFAOYSA-N | [1] |

| Density | 1.400 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4640 | |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Boiling Point | 90 °C at 7 mmHg | [3] |

| Solubility | Reacts with water and alcohols; soluble in aprotic organic solvents (e.g., DCM, THF, Toluene) | [4] |

Section 2: Spectroscopic Elucidation of the Molecular Structure

The definitive structure of 6-chlorohexanoyl chloride is best understood through a multi-faceted spectroscopic analysis. While a publicly available, fully assigned experimental spectrum is not consolidated in a single source, its features can be predicted with high accuracy based on foundational principles and data from analogous structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the electronic environment of hydrogen atoms. The linear aliphatic chain of 6-chlorohexanoyl chloride gives rise to a predictable pattern of signals, with chemical shifts influenced by the proximity of the two electron-withdrawing chloro-substituents.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Assignment (Position) | Predicted δ (ppm) | Predicted Multiplicity | Integration | Justification |

| H-2 (-CH₂-COCl) | ~2.90 | Triplet (t) | 2H | The protons on the carbon alpha to the highly electron-withdrawing acyl chloride group are significantly deshielded, shifting them downfield. The signal is split into a triplet by the adjacent H-3 protons. This is consistent with the α-protons in hexanoyl chloride, which appear at 2.87 ppm.[5] |

| H-6 (-CH₂-Cl) | ~3.55 | Triplet (t) | 2H | The protons on the carbon attached to the terminal chlorine are deshielded, appearing at a characteristic chemical shift for alkyl chlorides. The signal is split into a triplet by the adjacent H-5 protons. This is analogous to the terminal -CH₂Cl protons in similar structures.[6] |

| H-3, H-5 | ~1.70 - 1.85 | Multiplet (m) | 4H | These methylene protons are adjacent to other methylene groups and are less deshielded than H-2 and H-6. Their signals are expected to be complex multiplets due to coupling with their respective neighbors. |

| H-4 | ~1.50 | Multiplet (m) | 2H | The central methylene protons are the most shielded of the aliphatic chain, being furthest from the electron-withdrawing groups. They will appear as a complex multiplet. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment, providing clear evidence for the two distinct functionalized termini.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Assignment (Position) | Predicted δ (ppm) | Justification |

| C-1 (-COCl) | ~173.0 | The carbonyl carbon of an acyl chloride is highly deshielded and appears significantly downfield. This is a characteristic chemical shift for this functional group.[7] |

| C-2 (-CH₂-COCl) | ~46.5 | This carbon is alpha to the acyl chloride group, causing a significant downfield shift. |

| C-6 (-CH₂-Cl) | ~44.8 | The carbon atom bonded to the terminal chlorine atom is deshielded into the typical range for alkyl chlorides.[8] |

| C-5 (-CH₂-CH₂Cl) | ~32.0 | This carbon is beta to the terminal chlorine, experiencing a moderate deshielding effect. |

| C-3 (-CH₂-CH₂COCl) | ~26.0 | This carbon is beta to the acyl chloride, showing a lesser downfield shift compared to the alpha carbon. |

| C-4 (-CH₂-) | ~24.0 | The central carbon atom is the most shielded of the aliphatic carbons, being furthest from both electron-withdrawing groups. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. The presence of two chlorine atoms imparts a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in a ~3:1 ratio).

Predicted Fragmentation Pathway:

-

Molecular Ion (M⁺˙): A molecular ion peak at m/z 168 (for C₆H₁₀³⁵Cl₂O) would be expected, though it may be weak due to the molecule's reactivity. A corresponding M+2 peak at m/z 170 (for one ³⁷Cl) and an M+4 peak at m/z 172 (for two ³⁷Cl) would confirm the presence of two chlorine atoms.

-

Loss of Chlorine Radical: The most facile cleavage is often the loss of a chlorine radical from the acyl chloride group, resulting in an acylium ion.

-

[M - Cl]⁺: A strong peak at m/z 133 (C₆H₁₀ClO⁺). This ion would still exhibit an isotopic pattern due to the remaining chlorine atom.

-

-

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group is common.

-

[CH₂(CH₂)₄Cl]⁺: A peak at m/z 105.

-

[COCl]⁺: A peak at m/z 63 (and 65 for the ³⁷Cl isotope).

-

-

McLafferty Rearrangement: While less common for acyl chlorides, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen could occur, leading to specific fragmentation.

-

Cleavage at the Alkyl Chloride: Loss of the terminal chlorine or cleavage of the alkyl chain can also occur, leading to fragments such as those seen in the mass spectrum of 6-chloro-1-hexene (e.g., m/z 55, 41).[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

Predicted Key IR Absorptions:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |

| C=O Stretch (Acyl Chloride) | ~1800 | Strong, Sharp | This is the most characteristic peak in the spectrum. The high frequency is due to the strong electron-withdrawing effect of the chlorine atom attached to the carbonyl, which shortens and strengthens the C=O bond. |

| C-H Stretch (sp³) | 2850 - 2960 | Medium-Strong | These peaks correspond to the C-H bonds of the methylene groups in the aliphatic chain. |

| C-Cl Stretch | 650 - 800 | Medium-Strong | This absorption indicates the presence of the carbon-chlorine bonds. |

Section 3: Synthesis, Reactivity, and Mechanistic Insights

The utility of 6-chlorohexanoyl chloride is rooted in its predictable synthesis and its well-defined reactivity profile, governed by the principles of nucleophilic acyl substitution.

Synthesis Pathway

While industrial synthesis may involve the reaction of ε-caprolactone with phosgene[10], a more common and accessible laboratory-scale synthesis involves the chlorination of the corresponding carboxylic acid, 6-chlorohexanoic acid, using thionyl chloride (SOCl₂). This method is highly efficient and yields a clean product, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[11][12]

Caption: Workflow for the synthesis of 6-Chlorohexanoyl chloride.

Core Reactivity: Nucleophilic Addition-Elimination

The carbon atom of the acyl chloride functional group is highly electrophilic due to the inductive electron withdrawal by both the oxygen and chlorine atoms. This makes it an excellent target for nucleophiles. The reaction proceeds via a two-step nucleophilic addition-elimination mechanism.[13][14]

-

Addition: The nucleophile (Nu-H) attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and the chloride ion—an excellent leaving group—is expelled. A base (often a second equivalent of the nucleophile or a non-nucleophilic base like pyridine) then removes the proton from the nucleophile to yield the final product.

Caption: General mechanism for acyl chloride reactions.

Key Reactions:

-

Hydrolysis: Vigorous reaction with water to form 6-chlorohexanoic acid. This is why the compound must be handled under anhydrous conditions.[4]

-

Esterification: Rapid reaction with alcohols to form esters (e.g., ethyl 6-chlorohexanoate).[15]

-

Amidation: Rapid reaction with ammonia or primary/secondary amines to form primary, secondary, or tertiary amides, respectively.[15]

Section 4: Application as a Bifunctional Linker in Drug Discovery

The defining feature of 6-chlorohexanoyl chloride is its ability to act as a heterobifunctional linker. This allows for the covalent connection of two different molecular fragments in a controlled, stepwise manner. This strategy is central to several areas of drug discovery.[16][17]

-

PROTACs (Proteolysis-Targeting Chimeras): In the design of PROTACs, a linker is used to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. This proximity induces ubiquitination and subsequent degradation of the target protein. The flexible five-carbon chain of 6-chlorohexanoyl chloride is ideal for spanning the distance between two proteins.[18]

-

Fragment-Based Drug Discovery (FBDD): Two distinct molecular fragments that bind to adjacent sites on a protein target can be linked together to create a single, high-affinity ligand. 6-Chlorohexanoyl chloride provides a means to covalently tether such fragments.

-

Synthesis of Complex Molecules: It is used as a building block in multi-step syntheses. For example, it has been used to prepare intermediates for potential antipsychotic agents and for the synthesis of novel cryptands designed to bind cations.[3]

Caption: Conceptual workflow of 6-chlorohexanoyl chloride as a linker.

Section 5: Experimental Protocols and Safety Mandates

CAUTION: 6-Chlorohexanoyl chloride is corrosive and reacts violently with water. All manipulations must be performed in a certified fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/faceshield. All glassware must be rigorously dried before use.[1]

Protocol: Synthesis of 6-Chlorohexanoyl Chloride

This protocol is adapted from standard procedures for converting carboxylic acids to acyl chlorides.[12][19]

Materials:

-

6-chlorohexanoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic, ~1 drop)

-

Dry round-bottom flask with magnetic stir bar

-

Reflux condenser with a drying tube (CaCl₂ or Drierite)

-

Heating mantle

Procedure:

-

Setup: Assemble the dry round-bottom flask with the stir bar and reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Charging the Flask: To the flask, add 6-chlorohexanoic acid.

-

Addition of Reagent: Carefully add thionyl chloride to the flask, followed by one drop of anhydrous DMF.

-

Reaction: Heat the mixture to a gentle reflux (approx. 70-80 °C) with stirring. The reaction will evolve gaseous HCl and SO₂. Ensure the setup is in a well-ventilated fume hood.

-

Monitoring: The reaction is typically complete within 1-3 hours, when gas evolution ceases.

-

Workup: Allow the reaction mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure.

-

Purification: The resulting crude 6-chlorohexanoyl chloride can be purified by fractional distillation under high vacuum to yield a clear, colorless to pale yellow liquid.

Protocol: Esterification with Ethanol

This protocol demonstrates a typical nucleophilic substitution reaction.[15]

Materials:

-

6-Chlorohexanoyl chloride (1.0 eq)

-

Anhydrous Ethanol (EtOH) (1.2 eq)

-

Anhydrous Pyridine or Triethylamine (TEA) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Dry round-bottom flask with magnetic stir bar

-

Addition funnel

Procedure:

-

Setup: In a dry flask under an inert atmosphere, dissolve ethanol and pyridine/TEA in anhydrous DCM. Cool the flask to 0 °C in an ice bath.

-

Reagent Preparation: Dissolve 6-chlorohexanoyl chloride in a separate volume of anhydrous DCM and load it into the addition funnel.

-

Addition: Add the 6-chlorohexanoyl chloride solution dropwise to the stirred alcohol/base solution at 0 °C over 15-20 minutes. A precipitate of pyridinium/triethylammonium hydrochloride will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours or until TLC analysis indicates the disappearance of the starting material.

-

Workup: Quench the reaction by adding a dilute aqueous HCl solution to the flask. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ethyl 6-chlorohexanoate can be purified by flash column chromatography.

Safety and Handling

| Hazard Category | Description | GHS Classification | Precautionary Measures |

| Corrosivity | Causes severe skin burns and eye damage.[1] | Skin Corr. 1B, Eye Dam. 1 | H314. Wear protective gloves, clothing, eye, and face protection (P280). In case of contact, immediately remove all contaminated clothing and rinse skin with water/shower (P303+P361+P353).[1] |

| Reactivity | Reacts violently with water (EUH014), releasing corrosive HCl gas. Moisture sensitive. | - | Keep away from moisture. Handle under an inert atmosphere. Store in a tightly closed container in a dry, well-ventilated place. |

| Inhalation | Vapors can be corrosive to the respiratory tract. | - | Use only in a well-ventilated fume hood. Avoid breathing vapors. |

| Storage | Combustible, corrosive hazardous material. | Storage Class 8A | Store away from incompatible materials such as strong bases, oxidizing agents, and alcohols. |

References

-

Corson, T. W., et al. (2008). Design and Applications of Bifunctional Small Molecules: Why Two Heads Are Better Than One. ACS Chemical Biology, 3(11), 677–692. [Link][16][17][18][20]

-

Conway, S. J. (2020). Bifunctional Molecules beyond PROTACs. Journal of Medicinal Chemistry, 63(6), 2802–2806. [Link][21]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved January 6, 2026, from [Link][13]

-

Clark, J. (2015). Acyl Chlorides (Acid Chlorides). Chemistry LibreTexts. [Link][4]

-

Chemistry LibreTexts. (2023). Addition & Elimination Reactions in Acyl Chlorides. [Link][14]

-

Study.com. (n.d.). Video: Acyl Chloride Uses, Reactions & Synthesis. Retrieved January 6, 2026, from [Link][11]

-

Save My Exams. (2023). A Level Chemistry Revision Notes - Acyl Chlorides. [Link][15]

-

PrepChem.com. (n.d.). Synthesis of 6-chlorohexanoyl chloride. Retrieved January 6, 2026, from [Link][10]

-

National Institute of Standards and Technology. (n.d.). 6-Chlorohexanoyl chloride. NIST Chemistry WebBook. [Link][22]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88014, 6-Chlorohexanoyl chloride. PubChem. [Link][1]

-

Harpp, D. N., Bao, L. Q., Coyle, C., Gleason, J. G., & Horovitch, S. (1988). 2-Bromohexanoyl chloride. Organic Syntheses, 6, 190. [Link][12]

-

Chongqing Chemdad Co., Ltd. (n.d.). 6-CHLOROHEXANOYL CHLORIDE. [Link][3]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link][7]

Sources

- 1. 6-Chlorohexanoyl chloride | C6H10Cl2O | CID 88014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemeo.com [chemeo.com]

- 3. 6-CHLOROHEXANOYL CHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. Hexanoyl chloride(142-61-0) 1H NMR spectrum [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. scribd.com [scribd.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. Acyl Chloride Uses, Reactions & Synthesis - Video | Study.com [study.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. savemyexams.com [savemyexams.com]

- 16. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Hexanoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 20. (PDF) Design and Applications of Bifunctional Small Molecules: Why Two Heads Are Better Than One (2008) | Timothy W. Corson | 182 Citations [scispace.com]

- 21. Bifunctional Molecules beyond PROTACs [ouci.dntb.gov.ua]

- 22. 6-Chlorohexanoyl chloride [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of 6-Chlorohexanoyl Chloride from ε-Caprolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-chlorohexanoyl chloride, a valuable bifunctional chemical intermediate, from ε-caprolactone. The document delves into the underlying chemical principles, provides a detailed and validated experimental protocol, and outlines the necessary safety precautions and analytical techniques for successful synthesis and characterization. This guide is intended to serve as a practical resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, enabling them to confidently and efficiently produce this key chemical building block.

Introduction: The Strategic Importance of 6-Chlorohexanoyl Chloride

6-Chlorohexanoyl chloride is a versatile chemical intermediate of significant interest in the pharmaceutical and polymer industries. Its bifunctional nature, possessing both a reactive acyl chloride and a terminal alkyl chloride, allows for sequential or orthogonal chemical modifications. This characteristic makes it an ideal starting material for the synthesis of a wide array of more complex molecules, including but not limited to:

-

Pharmaceutical Intermediates: It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs).

-

Functionalized Polymers: The molecule can be used to introduce specific functionalities into polymer chains, thereby modifying their physical and chemical properties.

-

Novel Cryptands: It has been utilized in the preparation of complexing agents for cations.[1]

The synthesis of 6-chlorohexanoyl chloride from ε-caprolactone offers a straightforward and efficient route to this important compound. This guide will provide a detailed exploration of this transformation.

The Synthetic Strategy: From Lactone to Acyl Chloride

The conversion of ε-caprolactone to 6-chlorohexanoyl chloride is a two-step process that proceeds through a ring-opening reaction followed by the conversion of a carboxylic acid to an acyl chloride. While several reagents can effect this transformation, the use of thionyl chloride (SOCl₂) is a common and effective method.

Reaction Mechanism

The overall reaction can be visualized as follows:

Caption: Overall reaction pathway from ε-Caprolactone to 6-Chlorohexanoyl Chloride.

The reaction with thionyl chloride proceeds through the formation of an intermediate chlorosulfite ester, which is unstable and subsequently undergoes nucleophilic attack by the chloride ion to yield the acyl chloride and gaseous byproducts (sulfur dioxide and hydrogen chloride).[2] This one-pot approach is advantageous as the gaseous byproducts are easily removed from the reaction mixture, driving the equilibrium towards the product.

Experimental Protocol: A Validated Step-by-Step Guide

This section provides a detailed protocol for the synthesis of 6-chlorohexanoyl chloride from ε-caprolactone.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| ε-Caprolactone | ≥99% | Standard chemical supplier | Ensure dryness |

| Thionyl chloride (SOCl₂) | ≥99% | Standard chemical supplier | Use freshly distilled for best results |

| Anhydrous Toluene | DriSolv® or equivalent | Standard chemical supplier | As reaction solvent |

| Nitrogen (N₂) gas | High purity | Gas supplier | For inert atmosphere |

Equipment

-

Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Magnetic stirrer and heating mantle.

-

Distillation apparatus for purification.

-

Standard laboratory glassware.

-

Fume hood.

Detailed Procedure

Safety First: Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[3][4] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, must be worn.[5][6]

-

Reaction Setup: Assemble the three-neck round-bottom flask with the reflux condenser, dropping funnel, and nitrogen inlet in a fume hood. Ensure all glassware is thoroughly dried to prevent unwanted side reactions with thionyl chloride.

-

Inert Atmosphere: Purge the system with dry nitrogen gas for 10-15 minutes to establish an inert atmosphere.

-

Reagent Addition:

-

To the round-bottom flask, add ε-caprolactone (1.0 eq) dissolved in a minimal amount of anhydrous toluene.

-

Through the dropping funnel, add thionyl chloride (2.0-2.5 eq) dropwise to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and toluene under reduced pressure. Caution: The distilled thionyl chloride should be quenched carefully with an appropriate reagent.

-

The crude 6-chlorohexanoyl chloride is then purified by fractional distillation under reduced pressure. The product typically distills at approximately 90 °C at 7 mmHg.[1]

-

Characterization and Quality Control

Proper characterization of the final product is crucial to ensure its purity and identity. The following analytical techniques are recommended:

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Protons adjacent to the carbonyl group will appear around 2.0-2.5 ppm. |

| ¹³C NMR | The carbonyl carbon will typically resonate in the range of 160-180 ppm.[7] |

| IR Spectroscopy | A strong C=O stretching absorption band will be observed around 1800 cm⁻¹. |

Physical Properties

| Property | Value |

| Molecular Formula | C₆H₁₀Cl₂O[8] |

| Molecular Weight | 169.05 g/mol [9] |

| Boiling Point | 90 °C at 7 mmHg[1] |

| Density | ~1.400 g/mL at 25 °C[1][10] |

| Refractive Index | n20/D ~1.4640[10] |

Safety and Handling

Thionyl Chloride (SOCl₂):

-

Hazards: Highly corrosive, toxic by inhalation, and reacts violently with water, releasing toxic gases.[4] Causes severe skin burns and eye damage.[3][4]

-

Handling: Always handle in a chemical fume hood.[3] Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and eye/face protection.[5][6] Keep away from water and moisture.[4]

-

Spill Response: In case of a spill, evacuate the area. Use an inert absorbent material for containment and dispose of it as hazardous waste. Do not use water.[4][6]

6-Chlorohexanoyl Chloride:

-

Hazards: Corrosive and causes severe skin burns and eye damage.[9] It is also moisture-sensitive.

-

Handling: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate PPE.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

The synthesis of 6-chlorohexanoyl chloride from ε-caprolactone using thionyl chloride is a robust and efficient method for producing this valuable chemical intermediate. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers and professionals can reliably synthesize high-purity 6-chlorohexanoyl chloride for their diverse applications in drug discovery, materials science, and beyond. Careful characterization of the final product is essential to ensure the success of subsequent synthetic steps.

References

-

PrepChem. Synthesis of 6-chlorohexanoyl chloride. Available from: [Link]

-

University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. Available from: [Link]

-

Green Chemistry. A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. 2014. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Thionyl chloride. Available from: [Link]

-

NIST. 6-Chlorohexanoyl chloride. In: NIST Chemistry WebBook [Internet]. Available from: [Link]

-

Polymer Chemistry (RSC Publishing). Ring-opening polymerization of ε-caprolactone mediated by a di-zinc complex bearing a macrocyclic thioether-phenolate [OSSO]-type ligand. 2019. Available from: [Link]

-

PMC - NIH. Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands. 2021. Available from: [Link]

-

NIH. Ring opening polymerization of d,l-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(ii) carboxylate complexes. 2021-04-12. Available from: [Link]

-

ResearchGate. Synthesis of functional PCL from 6-chloro-ε-caprolactone. Available from: [Link]

-

PubChem - NIH. Hexanoyl chloride. Available from: [Link]

-

ResearchGate. Anionic polymerization of ε-CL initiated with t-BuOK by ring opening of the monomer (side reaction). Available from: [Link]

-

Guangzhou Webo Technology Co., Ltd. 19347-73-0, 6-chlorohexanoyl chloride. Available from: [Link]

-

Chongqing Chemdad Co., Ltd. 6-CHLOROHEXANOYL CHLORIDE. Available from: [Link]

-

PubChem. 6-Chlorohexanoyl chloride. Available from: [Link]

-

RSC Publishing. Ring opening polymerization of ε-caprolactone through water. 2020-12-07. Available from: [Link]

-

ResearchGate. (PDF) Ring-Opening Polymerization of ε-Caprolactone Using Novel Tin(II) Alkoxide Initiators. 2008-08-22. Available from: [Link]

-

Save My Exams. Acyl Chlorides (OCR A Level Chemistry A): Revision Note. 2025-01-10. Available from: [Link]

-

Cheméo. 6-Chlorohexanoyl chloride. Available from: [Link]

-

Chemistry Stack Exchange. The carbon-13 chemical shift of acyl chlorides vs ketones. 2018-12-17. Available from: [Link]

-

ResearchGate. Products formation of ε-caprolactone (•) and 6-hydroxycaproic acid (△)... Available from: [Link]

-

SpectraBase. Acetylchloride - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

-

ResearchGate. Controlled and highly effective ring‐opening polymerization of α‐chloro‐ε‐caprolactone using Zn‐ and Al‐based catalysts. 2020-02-27. Available from: [Link]

- Google Patents. US8217186B2 - Process for preparing epsilon-caprolactone.

-

PubChem. 6-Chlorohexanoic acid. Available from: [Link]

-

Green Chemistry (RSC Publishing). A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. 2014. Available from: [Link]

-

Chemistry LibreTexts. Preparation of Acyl Chlorides. 2023-01-22. Available from: [Link]

Sources

- 1. 6-CHLOROHEXANOYL CHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fishersci.com [fishersci.com]

- 4. westliberty.edu [westliberty.edu]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. chemicalbook.com [chemicalbook.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 6-Chlorohexanoyl chloride [webbook.nist.gov]

- 9. 6-Chlorohexanoyl chloride | C6H10Cl2O | CID 88014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 19347-73-0,6-氯己酰氯,6-Chlorohexanoyl chloride [weibochem.com]

A Comprehensive Technical Guide to 6-Chlorohexanoyl Chloride: Synthesis, Reactivity, and Applications in Modern Drug Discovery

This guide provides an in-depth exploration of 6-chlorohexanoyl chloride (IUPAC name), a bifunctional reagent of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, and reactivity, with a particular focus on its practical applications as a versatile building block and linker in the synthesis of complex molecules and bioconjugates.

Introduction and Nomenclature

6-Chlorohexanoyl chloride, with the linear formula Cl(CH2)5COCl, is a dually reactive organic compound.[1] Its structure incorporates a terminal alkyl chloride and a reactive acyl chloride functional group. This unique arrangement allows for sequential or orthogonal chemical modifications, making it a valuable tool in multi-step organic synthesis.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-chlorohexanoyl chloride .[2][3] The nomenclature is derived from the six-carbon hexane backbone. The "hexanoyl chloride" signifies the acyl chloride functional group (-COCl) at position 1, while the "6-chloro" indicates the chlorine atom attached to the sixth carbon of the chain. Other common synonyms include 6-chlorocaproyl chloride.[2][4]

Physicochemical and Safety Properties

A thorough understanding of the physicochemical properties and safety information is paramount for the effective and safe handling of 6-chlorohexanoyl chloride in a laboratory setting.

Table 1: Physicochemical Properties of 6-Chlorohexanoyl Chloride

| Property | Value | Source |

| CAS Number | 19347-73-0 | [3] |

| Molecular Formula | C6H10Cl2O | [2][3] |

| Molecular Weight | 169.05 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [5] |

| Density | 1.400 g/mL at 25 °C (lit.) | |

| Boiling Point | 90 °C at 7 mmHg | [4] |

| Refractive Index | n20/D 1.4640 (lit.) | |

| Flash Point | 110 °C (230 °F) - closed cup | |

| SMILES String | ClCCCCCC(Cl)=O | |

| InChI Key | WZILXAPNPKMOSA-UHFFFAOYSA-N | [2] |

Safety and Handling: 6-Chlorohexanoyl chloride is a corrosive substance that causes severe skin burns and eye damage.[2][6] It is classified with the GHS05 pictogram and the signal word "Danger".[1] It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[6][7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7] It is incompatible with strong oxidizing agents, strong bases, and finely powdered metals.[7]

Synthesis of 6-Chlorohexanoyl Chloride

A common laboratory and industrial synthesis of 6-chlorohexanoyl chloride involves the reaction of ε-caprolactone with phosgene (COCl2) and hydrogen chloride (HCl).[8] This process is typically catalyzed by a tertiary amine or a corresponding salt, such as N,N-dimethylpiperidinium chloride.[8]

The reaction proceeds by the opening of the lactone ring, followed by the conversion of the resulting carboxylic acid to the acyl chloride. The use of phosgene as a chlorinating agent is effective but requires stringent safety precautions due to its high toxicity.

Experimental Protocol: Synthesis from ε-Caprolactone [8]

-

Reactor Setup: In a stirred reactor equipped with a gas inlet, condenser, and temperature control, charge 456 parts of ε-caprolactone and 9 parts of N,N-dimethylpiperidinium chloride.

-

Reagent Addition: Heat the mixture to 170-175 °C. Over 7 hours, introduce 380 parts of phosgene and 70 parts of hydrogen chloride into the reactor.

-

Reaction Completion: Maintain the reaction mixture at 170-175 °C for an additional hour after the addition is complete.

-

Purging: Purge the reactor with nitrogen gas to remove any unreacted phosgene and hydrogen chloride.

-

Purification: The crude product is purified by distillation under reduced pressure to yield 6-chlorohexanoyl chloride.

This method reports a conversion rate of 81% and a yield of 77.3% based on the amount of lactone used.[8]

Chemical Reactivity and Mechanistic Insights

The utility of 6-chlorohexanoyl chloride stems from the differential reactivity of its two functional groups. The acyl chloride is highly electrophilic and readily reacts with a wide range of nucleophiles, including alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively. The alkyl chloride is less reactive and typically undergoes nucleophilic substitution under different reaction conditions, often requiring a stronger nucleophile or elevated temperatures.

This reactivity profile allows for a strategic approach to synthesis, where the more reactive acyl chloride can be selectively reacted first, leaving the alkyl chloride available for subsequent modification.

Caption: Fig. 1: Generalized mechanism of nucleophilic acyl substitution.

Applications in Drug Discovery and Development

The bifunctional nature of 6-chlorohexanoyl chloride makes it a valuable linker molecule in drug discovery and development, particularly in the construction of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[][10]

5.1. Synthesis of Heterobifunctional Linkers:

6-Chlorohexanoyl chloride can be used to synthesize heterobifunctional linkers that possess two different reactive groups. For instance, reaction with an amino-alcohol would yield a molecule with a terminal chloride and a hydroxyl group, which can be further functionalized.

5.2. Intermediate in Pharmaceutical Synthesis:

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents.[1][4] For example, it is used in the preparation of intermediates for synthesizing ketone analogs of certain benzisothiazolyl-piperazinyl-butyl-benzamide derivatives, which are investigated for their potential therapeutic activities.[1][4] It is also a precursor for synthesizing 2-alkyl-substituted lactones.[1][4]

Experimental Workflow: Amide Linker Formation [11]

The formation of an amide bond is a fundamental transformation in the synthesis of many drug candidates.

Caption: Fig. 2: A typical workflow for amide bond formation.

Conclusion

6-Chlorohexanoyl chloride is a highly versatile and valuable reagent in modern organic synthesis and drug discovery. Its dual functionality, combined with predictable reactivity, allows for the strategic construction of complex molecules, including linkers for bioconjugation and key intermediates for active pharmaceutical ingredients. A comprehensive understanding of its properties, synthesis, and safe handling procedures is essential for leveraging its full potential in the laboratory.

References

-

PrepChem.com. Synthesis of 6-chlorohexanoyl chloride. [Link]

-

PubChem. 6-Chlorohexanoyl chloride | C6H10Cl2O | CID 88014. [Link]

-

Guangzhou Weibo Technology Co., Ltd. 19347-73-0, 6-chlorohexanoyl chloride. [Link]

-

Chongqing Chemdad Co., Ltd. 6-CHLOROHEXANOYL CHLORIDE. [Link]

-

Cheméo. 6-Chlorohexanoyl chloride. [Link]

-

PubChem. 6-Chloro-2-hexenoyl chloride | C6H8Cl2O | CID 85435529. [Link]

-

PubChem. C2H5COCl DCM | C4H7Cl3O | CID 131733500. [Link]

-

NIST. 6-Chlorohexanoyl chloride. [Link]

-

PubChem. Chloroacetyl chloride | ClCH2COCl | CID 6577. [Link]

-

YouTube. Naming Acid Chlorides With IUPAC Nomenclature. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Quora. What is the IUPAC name for NH2-COCl?. [Link]

Sources

- 1. 19347-73-0,6-氯己酰氯,6-Chlorohexanoyl chloride [weibochem.com]

- 2. 6-Chlorohexanoyl chloride | C6H10Cl2O | CID 88014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemeo.com [chemeo.com]

- 4. 6-CHLOROHEXANOYL CHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. fishersci.com [fishersci.com]

- 8. prepchem.com [prepchem.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Physical Properties of 6-Chlorohexanoyl Chloride

This in-depth technical guide provides a focused examination of the critical physical properties of 6-chlorohexanoyl chloride, specifically its boiling point and density. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven methodologies for accurate determination of these characteristics. We will delve into the theoretical underpinnings and provide self-validating protocols essential for ensuring data integrity and laboratory safety.

Introduction to 6-Chlorohexanoyl Chloride: A Versatile Bifunctional Reagent

6-Chlorohexanoyl chloride (CAS No. 19347-73-0) is a bifunctional organic compound featuring both an acyl chloride and an alkyl chloride functional group.[1][2] This dual reactivity makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and specialty chemical industries. The acyl chloride moiety provides a reactive site for nucleophilic acyl substitution, enabling the formation of esters, amides, and other carbonyl derivatives. Simultaneously, the terminal chloroalkane group allows for subsequent nucleophilic substitution reactions, making it an ideal building block for constructing more complex molecules. Given its utility, a thorough understanding of its physical properties is paramount for its safe handling, application in synthesis, and process scale-up.

Core Physical Properties of 6-Chlorohexanoyl Chloride

The boiling point and density are fundamental physical constants that provide insights into the substance's purity, intermolecular forces, and appropriate storage and handling conditions.

| Physical Property | Value | Conditions | Source(s) |

| Density | 1.400 g/mL | at 25 °C (lit.) | [3] |

| Boiling Point | 90 °C | at 7 mmHg | [3] |

| 108 - 112 °C | at 14 mmHg | ||

| 465.41 K (192.26 °C) | Normal (Calculated, Joback Method) | [4] |

Table 1: Summary of the key physical properties of 6-chlorohexanoyl chloride.

The Causality Behind Experimental Choices: Atmospheric vs. Reduced Pressure Boiling Point Determination

The literature provides boiling point data for 6-chlorohexanoyl chloride at reduced pressures. This is a deliberate and critical experimental choice. Many organic compounds, particularly those with high molecular weights or sensitive functional groups, are prone to decomposition at the high temperatures required to achieve their normal boiling point (the boiling point at 1 atmosphere of pressure).[5][6] Distillation under reduced pressure, also known as vacuum distillation, lowers the boiling point of a liquid.[6][7] This is because boiling occurs when the vapor pressure of the liquid equals the external pressure exerted upon it.[8] By reducing the external pressure, the liquid requires less thermal energy to reach a vapor pressure that matches the surrounding pressure, thus boiling at a lower temperature.[7] For a compound like 6-chlorohexanoyl chloride, this technique is essential to prevent thermal degradation and ensure the purity of the distilled product.

Experimental Protocols for Physical Property Determination

The following sections detail robust, step-by-step methodologies for the accurate determination of the boiling point and density of 6-chlorohexanoyl chloride. These protocols are designed to be self-validating and incorporate critical safety measures for handling this reactive compound.

A. Density Determination via Oscillating U-Tube Digital Density Meter (ASTM D4052)

The use of a digital density meter, based on the oscillating U-tube principle, is a highly accurate and precise method for determining the density of liquids.[9][10] This method is widely adopted in industrial and research settings for its reliability and small sample volume requirement.[11][12]

Caption: Workflow for Density Determination using a Digital Density Meter.

-

Instrument Preparation and Calibration:

-

Ensure the digital density meter is equilibrated to the desired temperature, in this case, 25 °C.

-

Perform a two-point calibration using certified reference standards. Typically, this involves using dry air and deionized water. The instrument measures the oscillation period of the U-tube when filled with these substances of known density.

-

-

Sample Preparation:

-

Allow the sealed container of 6-chlorohexanoyl chloride to equilibrate to the measurement temperature of 25 °C to avoid temperature gradients during measurement.

-

-

Sample Measurement:

-

Carefully inject the 6-chlorohexanoyl chloride into the measurement cell using a syringe.

-

Critical Step: Ensure that no air bubbles are introduced into the U-tube, as they will significantly affect the accuracy of the measurement.[13]

-

The instrument measures the period of oscillation of the U-tube filled with the sample.

-

-

Data Acquisition and Cleaning:

-

The instrument's software will automatically calculate the density based on the measured oscillation period and the calibration data.

-

Record the density value, typically in g/mL or g/cm³.

-

After measurement, thoroughly clean the cell with an appropriate solvent that does not react with the acyl chloride (e.g., anhydrous dichloromethane or hexane), followed by a drying stream of inert gas.

-